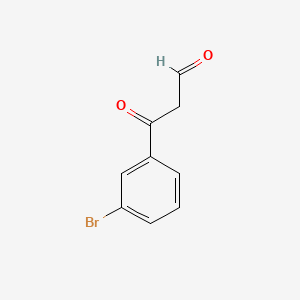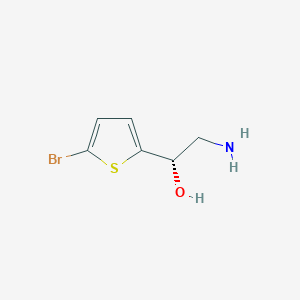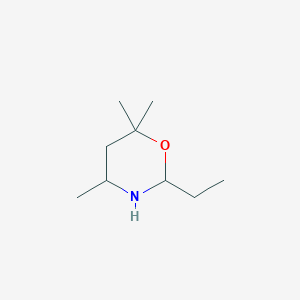
2-Ethyl-4,6,6-trimethyl-1,3-oxazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4,6,6-trimethyl-1,3-oxazinane is a heterocyclic compound with the molecular formula C₉H₁₉NO It belongs to the class of oxazinanes, which are six-membered rings containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6,6-trimethyl-1,3-oxazinane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of amino alcohols with aldehydes or ketones under acidic conditions. For example, the reaction of 2-ethyl-2-amino-1-propanol with acetone in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of eco-friendly catalysts and solvents is becoming increasingly important in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4,6,6-trimethyl-1,3-oxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinane ring to other functional groups.
Substitution: The nitrogen atom in the oxazinane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the nitrogen atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazinone derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
2-Ethyl-4,6,6-trimethyl-1,3-oxazinane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and fine chemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4,6,6-trimethyl-1,3-oxazinane involves its interaction with molecular targets such as enzymes or receptors. The nitrogen and oxygen atoms in the oxazinane ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and result in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,6-Trimethyl-6-phenyltetrahydro-1,3-oxazine-2-thione
- 4,4,5,6-Tetramethyl-1,3-oxazinane-2-thione
Uniqueness
2-Ethyl-4,6,6-trimethyl-1,3-oxazinane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group at the 2-position and the trimethyl groups at the 4 and 6 positions can influence its reactivity and interaction with other molecules. This makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
2-ethyl-4,6,6-trimethyl-1,3-oxazinane |
InChI |
InChI=1S/C9H19NO/c1-5-8-10-7(2)6-9(3,4)11-8/h7-8,10H,5-6H2,1-4H3 |
Clave InChI |
AIIYNYPIBSTIBR-UHFFFAOYSA-N |
SMILES canónico |
CCC1NC(CC(O1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)



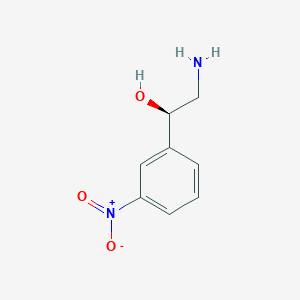
![(13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13071518.png)
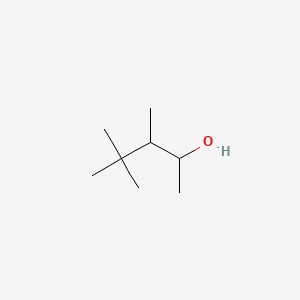
![5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)
